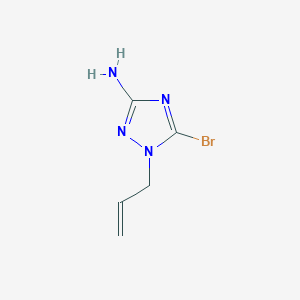

5-Bromo-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine

Description

5-Bromo-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a brominated triazole derivative featuring a propenyl (allyl) substituent at the N1 position of the triazole ring. Its molecular formula is C₅H₇BrN₄, with a calculated molecular weight of 202.04 g/mol. The compound’s structure combines a reactive bromine atom, a triazole core, and a propenyl group, which may confer unique physicochemical and biological properties. The propenyl group may influence metabolic stability, solubility, and binding interactions compared to other substituents.

Properties

Molecular Formula |

C5H7BrN4 |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

5-bromo-1-prop-2-enyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C5H7BrN4/c1-2-3-10-4(6)8-5(7)9-10/h2H,1,3H2,(H2,7,9) |

InChI Key |

MBXNXKHKHWEHSI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=NC(=N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Alkylation: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.

Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of reduced triazole derivatives.

Scientific Research Applications

5-Bromo-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Bromo-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine with structurally related triazole derivatives:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Stability: The propenyl group in the target compound introduces a reactive allyl moiety, which may participate in addition or oxidation reactions. The ethoxymethyl substituent in 5-Bromo-1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine enhances solubility due to its oxygen atom, whereas the propenyl group may reduce polarity .

Biological Activity: Aromatic vs. Aliphatic Substituents: The 3-bromophenyl analog exhibits anticancer activity, likely due to aromatic π-π interactions with biological targets . The propenyl group’s aliphatic nature may instead favor hydrophobic binding or metabolic instability. Toxicity Profile: Amitrole’s carcinogenicity highlights risks associated with the unsubstituted triazol-3-amine core. Bromination and propenyl substitution in the target compound may mitigate toxicity, though specific studies are lacking .

Synthetic Considerations :

- The synthesis of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs involves aryl hydrazine carboxamides and 3-bromobenzonitrile under basic conditions . For the propenyl derivative, allylation reagents (e.g., allyl halides) would likely replace aryl components, requiring optimization of reaction conditions.

Regulatory and Safety Profiles: Amitrole’s regulatory withdrawal underscores the need for rigorous safety evaluation of triazole derivatives. The propenyl group’s novelty necessitates further toxicological assessment .

Biological Activity

5-Bromo-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine (CAS Number: 1694168-34-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

The chemical formula for this compound is with a molecular weight of 203.04 g/mol. The compound features a triazole ring which is known for its biological relevance in drug design and development.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇BrN₄ |

| Molecular Weight | 203.04 g/mol |

| CAS Number | 1694168-34-7 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The triazole moiety is known to participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes and receptors involved in various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole compounds showed activity against various bacterial strains, suggesting that this compound may possess similar antimicrobial efficacy.

Antitumor Activity

Triazole derivatives have been explored for their antitumor potential. A structure–activity relationship (SAR) analysis revealed that modifications on the triazole ring could enhance cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups exhibited improved activity against tumor cells. The specific impact of 5-Bromo substitution on the triazole ring may enhance its antitumor properties by increasing lipophilicity and improving cell membrane penetration.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has also been investigated. Some studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for related compounds against COX enzymes suggest that this compound might exhibit similar anti-inflammatory effects.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, derivatives of triazole were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the triazole structure significantly influenced antimicrobial activity. The study highlighted the importance of substituents on the triazole ring in enhancing efficacy against resistant bacterial strains .

Evaluation of Antitumor Activity

Another investigation focused on the cytotoxic effects of various triazole derivatives on human cancer cell lines. The study found that specific substitutions at the 3-position of the triazole ring led to increased potency against breast and lung cancer cells. This suggests that 5-Bromo substitution could be beneficial for enhancing its antitumor activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.